

Application Note: Formulation Development of Fast-Disintegrating Loratadine Tablets

Author: BenchChem Technical Support Team. **Date:** December 2025

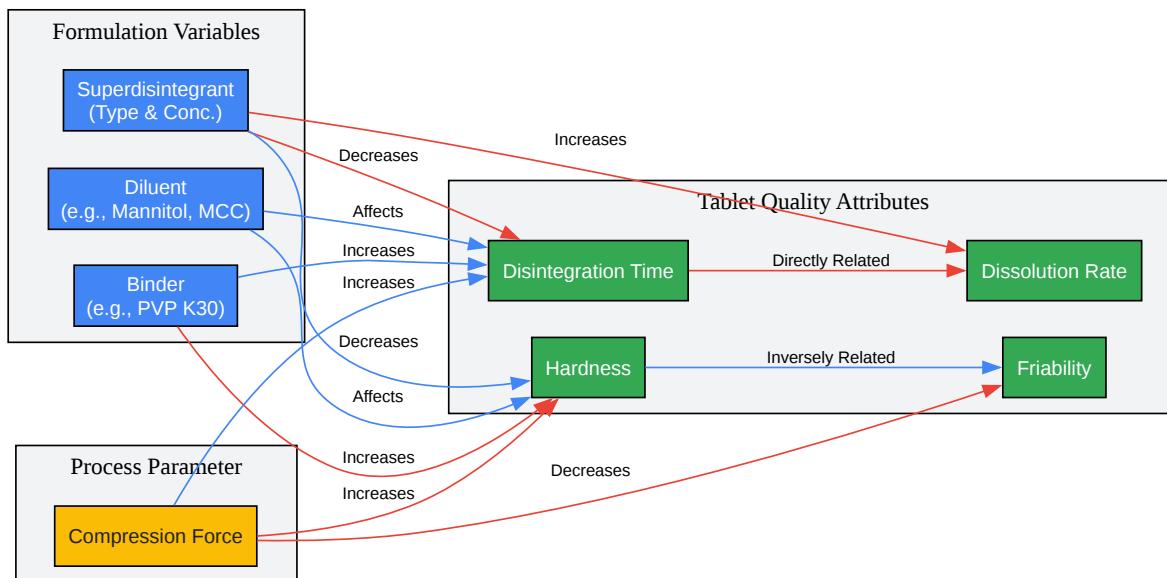
Compound of Interest

Compound Name: *Loratadine hydrochloride*

Cat. No.: *B8087836*

[Get Quote](#)

AN-PH-024


Introduction

Loratadine is a widely used second-generation antihistamine for the symptomatic relief of allergies. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.^[1] This low solubility can lead to a delayed onset of action and variable bioavailability.^{[2][3]} Fast-disintegrating tablets (FDTs) offer a promising solution by rapidly disintegrating in the oral cavity without the need for water, leading to enhanced patient compliance and potentially faster therapeutic effect.^{[4][5][6]}

This application note provides a detailed protocol for the formulation and evaluation of fast-disintegrating Loratadine tablets (10 mg) using the direct compression method.^{[7][8][9]} It covers the selection of excipients, manufacturing process, and comprehensive evaluation parameters to achieve tablets with optimal physical characteristics and rapid drug release.

Logical Framework for Formulation

The selection and concentration of excipients are critical for developing FDTs with desired properties such as rapid disintegration and sufficient mechanical strength.^[10] The diagram below illustrates the relationship between key formulation variables and tablet quality attributes.

[Click to download full resolution via product page](#)

Caption: Interplay of formulation variables and their impact on tablet properties.

Materials and Reagents

Material	Grade	Supplier	Purpose
Loratadine	USP/Ph. Eur.	(Specify)	Active Pharmaceutical Ingredient (API)
Crospovidone (Polyplasdone XL)	NF	(Specify)	Superdisintegrant
Croscarmellose Sodium (Ac-Di-Sol)	NF	(Specify)	Superdisintegrant
Sodium Starch Glycolate (Primogel)	NF	(Specify)	Superdisintegrant
Mannitol	USP/Ph. Eur.	(Specify)	Diluent, Sweetener
Microcrystalline Cellulose (Avicel PH- 102)	NF	(Specify)	Diluent, Binder, Disintegrant
Aspartame	NF	(Specify)	Sweetener
Magnesium Stearate	NF	(Specify)	Lubricant
Colloidal Silicon Dioxide (Aerosil 200)	NF	(Specify)	Glidant
0.1 N Hydrochloric Acid	AR Grade	(Specify)	Dissolution Medium
Potassium Dihydrogen Phosphate	AR Grade	(Specify)	Buffer Component
Sodium Hydroxide	AR Grade	(Specify)	pH Adjustment

Experimental Workflow

The overall process for developing and evaluating Loratadine FDTs is outlined below. It follows a systematic approach from material characterization to final product stability assessment.

[Click to download full resolution via product page](#)

Caption: Workflow for Loratadine FDT formulation, evaluation, and optimization.

Protocols

Protocol 1: Formulation by Direct Compression

The direct compression method is a simple and cost-effective process for manufacturing FDTs.

[11]

- Sifting: Pass Loratadine, superdisintegrant, diluent, and other excipients (except lubricant) through a #40 sieve. Sift magnesium stearate separately through a #60 sieve.
- Blending: Accurately weigh all ingredients as per the formulations in Table 1. Mix Loratadine with the diluents in a blender for 10 minutes.
- Superdisintegrant Addition: Add the specified superdisintegrant to the blend and mix for another 10 minutes.
- Lubrication: Add the sifted magnesium stearate and colloidal silicon dioxide to the powder blend and mix for 3-5 minutes.[9] Avoid over-mixing to prevent negative effects on tablet hardness and dissolution.[9]
- Compression: Compress the final blend into tablets using a rotary tablet press with 8 mm round, flat-faced punches to a target weight of 150 mg.

Table 1: Example Formulations of Loratadine FDTs (All quantities in mg/tablet)

Ingredient	F1	F2	F3	F4	F5	F6
Loratadine	10	10	10	10	10	10
Crospovidone	6	9	-	-	-	-
Croscarmellose	-	-	6	9	-	-
Sodium						
Sodium Starch Glycolate	-	-	-	-	6	9
Mannitol	125	122	125	122	125	122
Aspartame	3	3	3	3	3	3
Colloidal Silicon Dioxide	3	3	3	3	3	3
Magnesium Stearate	3	3	3	3	3	3
Total Weight (mg)	150	150	150	150	150	150

Protocol 2: Pre-Compression Powder Evaluation

Evaluate the final powder blend for its physical properties to ensure good flowability and compressibility.[\[2\]](#)

- Bulk Density (BD) & Tapped Density (TD): Weigh a 10 g sample of the powder blend and pour it into a 50 mL measuring cylinder. Record the initial volume (Bulk Volume). Tap the cylinder 100 times and record the final volume (Tapped Volume). Calculate $BD = \text{Weight/Bulk Volume}$ and $TD = \text{Weight/Tapped Volume}$.

- Carr's Index (%): Calculate using the formula: $[(TD - BD) / TD] \times 100$.
- Hausner's Ratio: Calculate using the formula: TD / BD .
- Angle of Repose: Use the fixed funnel method. Allow the powder to flow through a funnel onto a horizontal surface. Measure the height (h) and radius (r) of the powder cone and calculate the angle using: $\theta = \tan^{-1}(h/r)$.

Protocol 3: Post-Compression Tablet Evaluation

Evaluate the compressed tablets to ensure they meet quality control specifications.[\[5\]](#)

- Hardness: Measure the crushing strength of 6 tablets using a Monsanto or Pfizer hardness tester. The target is typically 3-4 kg/cm².
- Friability: Weigh 10 tablets (W_{initial}), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove dust and re-weigh the tablets (W_{final}). A friability of less than 1% is acceptable.[\[5\]](#) Calculate using: $[(W_{initial} - W_{final}) / W_{initial}] \times 100$.
- Weight Variation: Individually weigh 20 tablets and calculate the average weight. The deviation of individual tablets from the average should be within compendial limits.
- Drug Content Uniformity: Randomly select 10 tablets. Crush one tablet and dissolve it in 100 mL of 0.1 N HCl. Filter the solution and analyze the drug content using a UV-Visible Spectrophotometer at $\lambda_{max} \sim 275$ nm.[\[1\]](#)
- Wetting Time: Place a tablet on a piece of tissue paper folded twice in a small petri dish containing 6 mL of water. Measure the time required for complete wetting of the tablet.
- In-Vitro Disintegration Time: Perform the test on 6 tablets using a USP disintegration apparatus with 900 mL of purified water at $37 \pm 0.5^\circ\text{C}$. The tablets should disintegrate within 30 seconds.[\[2\]](#)[\[5\]](#)

Protocol 4: In-Vitro Dissolution Study

- Apparatus: USP Dissolution Apparatus II (Paddle).
- Dissolution Medium: 900 mL of 0.1 N HCl or pH 6.8 phosphate buffer.[\[2\]](#)[\[12\]](#)

- Temperature: $37 \pm 0.5^\circ\text{C}$.
- Paddle Speed: 50 rpm.
- Procedure: Place one tablet in each dissolution vessel. Withdraw 5 mL samples at 2, 4, 6, 8, 10, 15, and 30 minutes. Replace each sample with an equal volume of fresh, pre-warmed dissolution medium.
- Analysis: Filter the samples and measure the absorbance using a UV-Visible Spectrophotometer at the predetermined λ_{max} . Calculate the cumulative percentage of drug released at each time point.

Protocol 5: Stability Studies

- Storage: Store the optimized tablet formulation in sealed, moisture-proof containers.
- Conditions: Conduct accelerated stability studies according to ICH guidelines at $40^\circ\text{C} \pm 2^\circ\text{C}$ and $75\% \pm 5\%$ relative humidity (RH) for a period of 3-6 months.[5][13][14]
- Testing: At specified intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for physical appearance, hardness, friability, disintegration time, and in-vitro drug release to determine the shelf life.[5][13]

Data Presentation & Results

The following tables summarize the expected results for the pre-compression and post-compression evaluation of the example formulations.

Table 2: Pre-Compression Evaluation of Powder Blends

Formulation	Bulk Density (g/mL)	Tapped Density (g/mL)	Carr's Index (%)	Hausner's Ratio	Angle of Repose (°)	Flow Property
F1	0.52 ± 0.02	0.61 ± 0.01	14.75 ± 0.5	1.17 ± 0.02	28.5 ± 0.8	Good
F2	0.51 ± 0.01	0.60 ± 0.02	15.00 ± 0.6	1.18 ± 0.03	29.1 ± 0.5	Good
F3	0.54 ± 0.03	0.64 ± 0.02	15.63 ± 0.7	1.19 ± 0.01	30.3 ± 0.7	Good
F4	0.53 ± 0.02	0.63 ± 0.01	15.87 ± 0.4	1.19 ± 0.02	30.8 ± 0.9	Good
F5	0.50 ± 0.01	0.59 ± 0.02	15.25 ± 0.5	1.18 ± 0.03	29.6 ± 0.6	Good
F6	0.49 ± 0.02	0.58 ± 0.01	15.52 ± 0.6	1.18 ± 0.01	29.9 ± 0.4	Good

Table 3: Post-Compression Evaluation of Loratadine FDTs

Formulation	Hardness (kg/cm²)	Friability (%)	Drug Content (%)	Wetting Time (sec)	Disintegration Time (sec)	% Drug Release in 15 min
F1	3.5 ± 0.2	0.55 ± 0.05	99.1 ± 1.2	28 ± 2	25 ± 3	92.5 ± 2.1
F2	3.4 ± 0.3	0.61 ± 0.04	99.5 ± 0.8	22 ± 1	19 ± 2	98.7 ± 1.5
F3	3.6 ± 0.2	0.52 ± 0.06	98.8 ± 1.5	35 ± 3	31 ± 2	89.4 ± 2.5
F4	3.5 ± 0.1	0.58 ± 0.03	99.2 ± 1.1	30 ± 2	26 ± 3	94.1 ± 1.9
F5	3.7 ± 0.3	0.49 ± 0.07	99.6 ± 0.9	40 ± 2	36 ± 2	85.3 ± 2.8
F6	3.6 ± 0.2	0.54 ± 0.05	98.9 ± 1.3	34 ± 3	30 ± 1	91.8 ± 2.2

Based on the results, formulation F2, containing 6% w/w Crospovidone, would be selected as the optimized batch due to its rapid disintegration time (19 seconds) and high drug release profile (98.7% in 15 minutes), while maintaining acceptable hardness and friability.[15]

Conclusion

The development of fast-disintegrating Loratadine tablets can be successfully achieved using a systematic formulation approach with the direct compression method. The choice and concentration of the superdisintegrant are paramount; Crospovidone has been shown to be highly effective in achieving rapid disintegration and dissolution.[2][15][16] By following the outlined protocols, researchers can formulate and evaluate robust FDTs that meet all critical quality attributes, offering a patient-centric alternative to conventional oral dosage forms. The optimized formulation should demonstrate stability under accelerated conditions, ensuring product quality throughout its shelf life.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Development and Assessment of Loratadine Fast-Disintegrating Tablets via β -Cyclodextrin Complexation with Superdisintegrants – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Fast disintegrating tablets: Opportunity in drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmalesson.com [pharmalesson.com]
- 10. researchgate.net [researchgate.net]
- 11. Manufacture of Tablets by Direct Compression Method - Pharmapproach... [pharmapproach.com]
- 12. dissolutiontech.com [dissolutiontech.com]

- 13. rjptonline.org [rjptonline.org]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijrar.org [ijrar.org]
- 16. pharmtech.com [pharmtech.com]
- To cite this document: BenchChem. [Application Note: Formulation Development of Fast-Disintegrating Loratadine Tablets]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8087836#formulation-development-of-fast-disintegrating-loratadine-tablets>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com